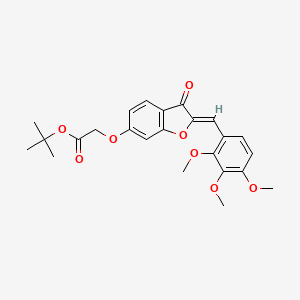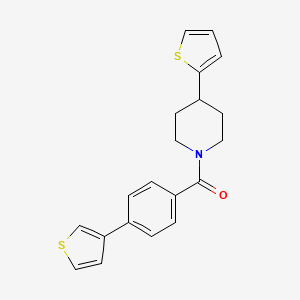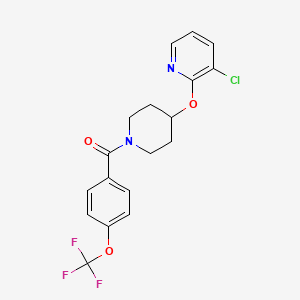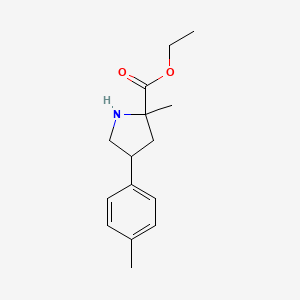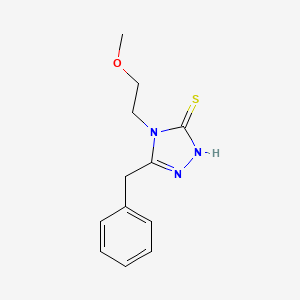
2-(4-methoxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, also known as MPPI, is a chemical compound that has gained interest in scientific research due to its potential in various fields.
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicity Studies
Compounds similar to 2-(4-methoxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, such as chloroacetamide herbicides, have been studied for their metabolism in human and rat liver microsomes. Understanding the metabolism pathways is crucial for assessing the potential toxicity and environmental impact of these compounds. Research has shown that these compounds undergo complex metabolic activation, leading to various intermediates and potentially toxic products (Coleman et al., 2000).
Hypoglycemic Activity
Acetamide derivatives have been explored for their therapeutic potential in managing diabetes. A study on novel acetamide derivatives demonstrated significant hypoglycemic activity in an animal model, which indicates the potential of these compounds in developing new diabetes treatments (Nikaljea et al., 2012).
Polymer Research
Research in polymer science has also explored acetamide derivatives. For instance, the synthesis and polymerization of methacrylic derivatives of acetamide compounds have been studied for creating polymers with potential pharmacological activity. These studies explore the stereochemistry and properties of the resulting polymers, which could have applications in drug delivery systems (Román & Gallardo, 1992).
Anticancer and Antiproliferative Effects
Another area of interest is the exploration of acetamide derivatives for their anticancer properties. Studies have synthesized novel acetamide compounds and evaluated their cytotoxicity against various cancer cell lines, showing promising antiproliferative effects. This research avenue is crucial for developing new chemotherapeutic agents (Prashanth et al., 2014).
Antimicrobial Activity
Acetamide derivatives have also been investigated for their antimicrobial properties. Compounds with acetamide moieties have been synthesized and tested against a range of bacteria and fungi, showing varying degrees of antimicrobial activity. This suggests their potential use in developing new antimicrobial agents (Kaya et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-7-9-17(10-8-16)24-13-19(22)20-12-15-11-18(25-21-15)14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQSENPYCCCYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2711477.png)
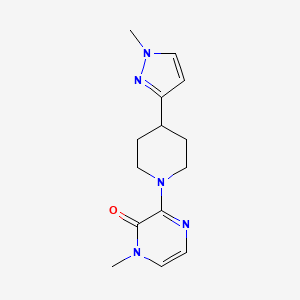
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2711481.png)
![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)
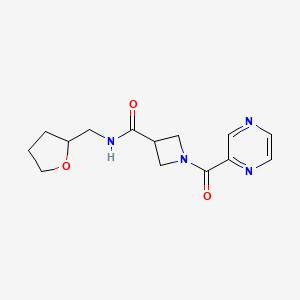
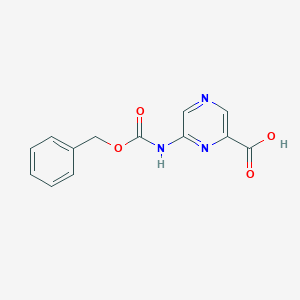
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2711489.png)
